Sissotrin

Description

Sissotrin has been reported in Cicer microphyllum, Dalbergia sissoo, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

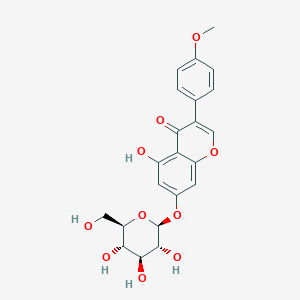

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUICHQZGNOHD-RECXWPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-26-7 | |

| Record name | Sissotrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sissotrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISSOTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sissotrin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin, also known as Biochanin A 7-glucoside, is a naturally occurring isoflavone glycoside found in various plants, including red clover and chickpeas.[1][2] While this compound itself exhibits some biological activities, its primary mechanism of action is mediated through its aglycone form, Biochanin A. In the body, this compound is hydrolyzed to Biochanin A, which then exerts a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying the diverse biological functions of this compound, with a focus on the actions of its active metabolite, Biochanin A. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Introduction: From this compound to Biochanin A

This compound is a glycoside of the isoflavone Biochanin A, meaning it is Biochanin A with a glucose molecule attached.[1] In its glycosidic form, this compound has limited bioavailability. However, upon ingestion, intestinal enzymes, such as β-glucosidases, hydrolyze the glycosidic bond, releasing the biologically active aglycone, Biochanin A.[6][7] Therefore, to understand the mechanism of action of this compound, it is essential to examine the molecular activities of Biochanin A.

Biochanin A is a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen in the body to some extent.[3] Its diverse pharmacological effects stem from its ability to interact with a variety of cellular targets and modulate key signaling pathways.

Core Mechanisms of Action

The biological activities of Biochanin A are multifaceted and involve the modulation of several critical cellular signaling pathways.

Anticancer Activity

Biochanin A has demonstrated significant anticancer potential in numerous preclinical studies.[8] Its mechanisms of action in cancer cells are diverse and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis (the formation of new blood vessels that feed tumors).[8][9]

Key signaling pathways modulated by Biochanin A in cancer include:

-

MAPK/ERK Pathway: Biochanin A can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[9]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Biochanin A has been shown to inhibit the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway.[9][10]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Biochanin A can inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation.[11]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Biochanin A exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: Biochanin A can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[12]

-

Modulation of NF-κB and MAPK Pathways: As mentioned in the anticancer section, Biochanin A's ability to inhibit the NF-κB and MAPK signaling pathways is also central to its anti-inflammatory effects.[3][11]

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. Biochanin A acts as an antioxidant through multiple mechanisms.

-

Direct Radical Scavenging: The chemical structure of Biochanin A allows it to directly scavenge free radicals, thereby neutralizing their damaging effects.[13]

-

Activation of the Nrf2 Pathway: Biochanin A can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, enhancing the cell's endogenous defense against oxidative stress.[14]

Antimicrobial Activity

Both this compound and Biochanin A have been reported to possess antimicrobial properties against a range of pathogens.

-

This compound: Has been shown to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 256 μg/mL.[8][15]

-

Biochanin A: Also exhibits inhibitory activity against various bacteria and fungi.[16][17]

Neuroprotective Effects

Preclinical studies suggest that Biochanin A has neuroprotective potential, which could be beneficial in the context of neurodegenerative diseases.[18][19]

-

Anti-inflammatory and Antioxidant Actions in the Brain: The anti-inflammatory and antioxidant mechanisms of Biochanin A, described above, are also crucial for its neuroprotective effects, as both inflammation and oxidative stress are key contributors to neuronal damage.[14][20]

-

Modulation of Neurotrophic Pathways: Biochanin A may also exert its neuroprotective effects by modulating signaling pathways that support neuronal survival and function.

Quantitative Data

The following tables summarize the available quantitative data for this compound and Biochanin A.

Table 1: Antimicrobial Activity of this compound (Biochanin A 7-glucoside)

| Microorganism Type | MIC Range (μg/mL) | Reference |

| Yeasts | 32 - 256 | [8][15] |

| Gram-positive bacteria | 32 - 256 | [8][15] |

| Gram-negative bacteria | 32 - 256 | [8][15] |

Table 2: Antimicrobial Activity of Biochanin A

| Microorganism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Candida albicans | 125 - 500 | 250 - 1000 | [17][21] |

| Candida parapsilosis | 125 - 500 | 250 - 1000 | [17][21] |

| Candida glabrata | 125 - 500 | 250 - 1000 | [17][21] |

| Candida tropicalis | 125 - 500 | 250 - 1000 | [17][21] |

| Candida auris | 125 - 500 | 250 - 1000 | [17][21] |

| Candida krusei | 125 - 500 | 250 - 1000 | [17][21] |

| Clostridium tertium | 0.13 mM | - | [16] |

| Clostridium clostridioforme | 0.13 mM | - | [16] |

Table 3: Anticancer Activity of Biochanin A (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| SK-BR-3 | Breast Cancer (HER-2+) | 50-100 μM (inhibition of cell viability) | [22] |

| C. pneumoniae-infected HL cells | - | 12 µM | [23] |

| HeLa | Cervical Cancer | ~24.5 µM (in combination with Sulforaphane) | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and Biochanin A's mechanism of action.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15]

-

Preparation of Inoculum: A pure bacterial or fungal culture is grown overnight. The concentration of the microbial suspension is then adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the test compound (this compound or Biochanin A) is prepared in a suitable broth medium in the wells of the plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins, indicating their activation.[9][21]

-

Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the test compound (Biochanin A) for a specified time.

-

Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

A chemiluminescent substrate is added, and the signal is detected, indicating the presence and amount of the phosphorylated protein.

-

The membrane is often stripped and re-probed with an antibody for the total form of the MAPK protein as a loading control.

-

NF-κB Transcription Factor Assay

This assay measures the activation of the NF-κB transcription factor.[25][26]

-

Nuclear Extract Preparation: Cells are treated with the test compound (Biochanin A). The nuclear fraction of the cells is then isolated to obtain nuclear extracts containing activated transcription factors.

-

Binding Assay:

-

A 96-well plate is pre-coated with an oligonucleotide containing the specific DNA binding site for NF-κB.

-

The nuclear extracts are added to the wells, and any activated NF-κB will bind to the immobilized DNA.

-

-

Detection:

-

A primary antibody specific to the activated form of NF-κB (e.g., p65 subunit) is added to the wells.

-

A secondary antibody conjugated to HRP is then added.

-

A colorimetric substrate is added, and the absorbance is measured. The intensity of the color is proportional to the amount of activated NF-κB in the sample.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common method to assess the free radical scavenging activity of a compound.[17][23]

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: The test compound (this compound or Biochanin A) at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound (via Biochanin A).

Caption: Metabolic activation of this compound to Biochanin A.

Caption: Inhibition of key cancer-related signaling pathways by Biochanin A.

Caption: Antioxidant mechanism of Biochanin A via ROS scavenging and Nrf2 activation.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound primarily acts as a prodrug for its aglycone, Biochanin A, which is responsible for a broad spectrum of pharmacological activities. The mechanisms of action of Biochanin A are complex and involve the modulation of multiple key signaling pathways, including MAPK/ERK, PI3K/Akt/mTOR, and NF-κB, as well as the activation of the Nrf2 antioxidant response. These molecular actions underpin its observed anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and Biochanin A in various disease contexts.[3][4] This technical guide provides a foundational understanding of the core mechanisms of this compound for researchers and professionals in the field of drug development.

References

- 1. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]

- 6. Conversion of Isoflavone Glucosides to Aglycones by Partially Purified β-Glucosidases from Microbial and Vegetable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of black soybean isoflavone glycosides by Bacillus subtilis natto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. Nrf2/ARE activation assay [bio-protocol.org]

- 15. goldbio.com [goldbio.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 19. abcam.com [abcam.com]

- 20. raybiotech.com [raybiotech.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. abcam.com [abcam.com]

Sissotrin: A Technical Guide for Researchers

Abstract

Sissotrin, a naturally occurring isoflavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. As the 7-O-glucoside of Biochanin A, its properties are intrinsically linked to its aglycone, yet it possesses distinct chemical and physiological characteristics. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and an exploration of related signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, also known as Biochanin A 7-O-β-D-glucopyranoside, is classified as a flavonoid.[1] Its structure consists of the isoflavone Biochanin A linked to a glucose molecule at the 7-carbon position via a glycosidic bond.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1][2] |

| Synonyms | Sissotrine, Biochanin A 7-glucoside, 5-Hydroxyl ononin | [3][4] |

| CAS Number | 5928-26-7 | [5] |

| Molecular Formula | C22H22O10 | [5] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | [2] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 446.4 g/mol | [5] |

| Appearance | Yellow powder | [6] |

| Melting Point | 223 - 224.5 °C | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |

Biological and Pharmacological Properties

Research into the specific biological and pharmacological effects of this compound is ongoing. The available literature suggests potential activities in antimicrobial and antioxidant domains, as well as an influence on glucose metabolism. Much of the in-depth mechanistic understanding is derived from studies on its aglycone, Biochanin A.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties.[4][5] It is reported to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 32-256 μg/mL.[4][5]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against bacteria.

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate medium. The culture is then diluted in sterile broth to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate with broth to achieve the desired concentration range.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (broth with inoculum, no this compound) and negative controls (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.

Antioxidant Activity

As a flavonoid, this compound is expected to possess antioxidant properties. While specific IC50 values for this compound are not widely reported in the readily available literature, the antioxidant potential of isoflavones is well-documented.

This protocol describes a common method for evaluating the in vitro antioxidant activity of a compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of approximately 0.1 mM.

-

Preparation of this compound Samples: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, a fixed volume of the DPPH solution is added to each of the this compound dilutions.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Effect on Glucose Metabolism

A study investigating the components of Pterospartum tridentatum found that this compound, when administered to rats at a dose of 100 mg/kg, impaired glucose tolerance in an oral glucose tolerance test. This is in contrast to another flavonoid, isoquercitrin, from the same plant which showed an antihyperglycemic effect.

The following is a general outline of an OGTT protocol in a rodent model.

-

Animal Acclimatization and Fasting: Wistar rats are acclimatized to the laboratory conditions. Prior to the test, the animals are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

-

Administration of this compound: this compound, suspended in a suitable vehicle, is administered orally by gavage at a predetermined dose (e.g., 100 mg/kg body weight).

-

Glucose Challenge: After a specific time following the administration of the test compound (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels at each time point are measured using a glucometer. The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance. An increased AUC in the this compound-treated group compared to the control group indicates impaired glucose tolerance.

Signaling Pathways (Inferred from Biochanin A)

Direct research on the specific signaling pathways modulated by this compound is limited. However, extensive research on its aglycone, Biochanin A, provides valuable insights into the potential mechanisms of action. It is important to note that the glycosylation of this compound may affect its bioavailability, metabolism, and ultimately, its interaction with cellular targets. The following diagrams illustrate signaling pathways known to be influenced by Biochanin A.

Figure 1: Postulated inhibitory effects of Biochanin A on HER-2 signaling pathways in cancer cells.

Figure 2: Proposed mechanism of Biochanin A-induced apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

This compound is an isoflavonoid with demonstrated antimicrobial activity and an observed effect on glucose metabolism. While its structural relationship to Biochanin A provides a foundation for understanding its potential biological activities, further research is imperative to delineate the specific mechanisms of action of this compound itself. Future studies should focus on obtaining precise quantitative data for its antioxidant and antimicrobial properties against a broader range of organisms. Elucidating the signaling pathways directly modulated by this compound, as opposed to its aglycone, will be crucial for determining its therapeutic potential. The contrasting effects of this compound and isoquercitrin on glucose tolerance also warrant further investigation to understand the structure-activity relationships that govern the metabolic effects of flavonoids. This technical guide serves as a foundational resource to encourage and inform such future research endeavors.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]

- 4. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Sissotrin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin (Biochanin A 7-O-β-D-glucoside) is a naturally occurring isoflavone glycoside found in a variety of leguminous plants. As the glycosidic form of Biochanin A, it serves as a metabolic precursor with a range of described biological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound, detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and a review of the signaling pathways associated with its aglycone, Biochanin A. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

While a singular, definitive publication detailing the initial discovery and naming of this compound is not readily apparent in the surveyed literature, its presence as a natural constituent of various plants has been documented over time through phytochemical investigations. This compound has been identified in a range of species within the Fabaceae family.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Trifolium pratense (Red Clover) | Fabaceae | Aerial parts, leaves, flowers | [1][2] |

| Trifolium medium (Zigzag Clover) | Fabaceae | Not specified | [3] |

| Dalbergia sissoo (Indian Rosewood) | Fabaceae | Not specified | [4] |

| Cicer microphyllum | Fabaceae | Not specified | [4] |

| Ononis arvensis | Fabaceae | Not specified | [3] |

| Flemingia philippinensis | Fabaceae | Roots | [5] |

| Sophora japonica (Japanese pagoda tree) | Fabaceae | Not specified | |

| Cicer arietinum (Chickpea) | Fabaceae | Leaf exudate | [6] |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its aglycone, Biochanin A, can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of isoflavones in plant extracts.

Table 2: Quantitative Data of this compound and Related Isoflavones in Select Plant Species

| Plant Species | Compound | Concentration (mg/g dry matter) | Reference(s) |

| Ononis arvensis | This compound | 0.08 ± 0.01 | [3] |

| Trifolium pratense (cv. 'Radviliai') | Biochanin A | 1.79–3.32 | [7] |

| Trifolium pratense (cv. 'Vyliai') | Biochanin A | Not specified | [7] |

| Trifolium medium | This compound | High levels (not quantified) | [3] |

Experimental Protocols

General Isoflavone Extraction from Trifolium Species

This protocol provides a general method for the extraction of isoflavones, including this compound, from Trifolium plant material.

Materials:

-

Dried and powdered Trifolium plant material (leaves, flowers)

-

70% Ethanol (v/v)

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture for 2 hours at room temperature using a shaker or sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant and collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure exhaustive extraction.

-

Combine the supernatants and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation of this compound using Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from a crude isoflavone extract.

Materials:

-

Crude isoflavone extract

-

Silica gel (for column chromatography)

-

Macroporous resin (e.g., Amberlite XAD-7 or HP-20)

-

Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)

-

Thin-layer chromatography (TLC) plates

-

HPLC system for purity analysis

Procedure:

-

Initial Cleanup with Macroporous Resin:

-

Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol).

-

Load the dissolved extract onto a column packed with a macroporous resin (e.g., Amberlite XAD-7).

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Elute the isoflavone fraction with methanol or ethanol.

-

Concentrate the eluate to dryness.

-

-

Silica Gel Column Chromatography:

-

Adsorb the enriched isoflavone fraction onto a small amount of silica gel.

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or hexane).

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (this compound).

-

-

Purity Assessment:

-

Analyze the purity of the isolated this compound using HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water.

-

Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9]

-

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (MS) | Molecular Formula: C₂₂H₂₂O₁₀ Molecular Weight: 446.4 g/mol MS-MS (Precursor [M+H]⁺ at m/z 447.1286): Top peak at m/z 285.1 | [4] |

| ¹H NMR | Spectral data available in public databases. | [4] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

Biological Activity and Signaling Pathways

This compound, as a glycoside of Biochanin A, is expected to be metabolized in vivo to its aglycone, which is responsible for much of the observed biological activity. Biochanin A has been studied for its potential roles in cancer prevention, anti-inflammatory effects, and other pharmacological activities.[10] The following diagrams illustrate some of the key signaling pathways modulated by Biochanin A.

Caption: Biochanin A inhibits the PI3K/AKT signaling pathway.

Caption: Biochanin A can inhibit the MAPK/ERK signaling cascade.

Caption: Biochanin A exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

This compound is a significant isoflavone glycoside with a widespread occurrence in the plant kingdom, particularly within the Fabaceae family. While its direct biological activities are still under investigation, its role as a precursor to the well-studied phytoestrogen Biochanin A makes it a compound of considerable interest for its potential health benefits. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on its discovery, natural sources, analytical and isolation methodologies, and the key signaling pathways modulated by its aglycone. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential applications in drug development and nutraceuticals.

References

- 1. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of isoflavones in red clover by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

- 4. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0033990) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biochanin A 7-O-beta-D-glucoside 6''-O-malonate | C25H24O13 | CID 5282148 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Journey of Sissotrin: An In-depth Technical Guide

Introduction

Sissotrin (Biochanin A 7-O-β-D-glucoside) is an O-methylated isoflavone glycoside found in various legumes, including chickpeas and red clover. As a glycoside, its in vivo journey is predicted to begin with enzymatic hydrolysis in the gastrointestinal tract, releasing its aglycone, Biochanin A. The subsequent absorption, distribution, metabolism, and excretion (ADME) profile of this compound is therefore largely dictated by the pharmacokinetics of Biochanin A. This technical guide synthesizes the available data on Biochanin A and related isoflavones to provide a comprehensive, albeit predictive, understanding of the pharmacokinetics and metabolism of this compound in vivo.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is anticipated to be a multi-step process, commencing with deglycosylation followed by the biotransformation of the resulting aglycone, Biochanin A.

Step 1: Hydrolysis of this compound to Biochanin A

This compound, as an isoflavone glycoside, is unlikely to be absorbed intact. Intestinal β-glucosidases, produced by gut microflora, are expected to hydrolyze the glycosidic bond, releasing the aglycone Biochanin A and a glucose molecule.[1][2][3] This initial step is crucial for the subsequent absorption and systemic effects of the compound.

Step 2: Metabolism of Biochanin A

Once formed, Biochanin A undergoes extensive metabolism. The primary metabolic pathways include O-demethylation to form the more estrogenic isoflavone, genistein, as well as conjugation reactions (glucuronidation and sulfation).[4][5][6]

The key metabolic transformations of Biochanin A are:

-

O-demethylation: Cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C9, and CYP2D6 in the liver, are responsible for the O-demethylation of Biochanin A to genistein.[5]

-

Conjugation: Both Biochanin A and its primary metabolite, genistein, are rapidly conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[4][7]

-

Hydroxylation: Minor metabolic pathways may involve hydroxylation at various positions on the isoflavone ring structure.[8]

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Caption: Predicted metabolic pathway of this compound in vivo.

Pharmacokinetics of Biochanin A (Aglycone of this compound)

The pharmacokinetic parameters of Biochanin A have been investigated in animal models, primarily in rats. These studies provide valuable insights into the likely ADME profile of this compound following its initial hydrolysis.

Absorption

Biochanin A exhibits poor oral bioavailability, reported to be less than 4% in rats.[4][9] This low bioavailability is attributed to extensive first-pass metabolism in the gut and liver. Following oral administration, reentry peaks in plasma concentration-time profiles have been observed, suggesting enterohepatic recirculation.[4][9]

Distribution

Biochanin A has a large apparent volume of distribution, indicating significant tissue distribution.[4][9] It is also highly bound to plasma proteins, with a free fraction of only 1.5% reported in rat plasma.[4]

Metabolism

As detailed in the metabolic pathway section, Biochanin A is extensively metabolized. The primary routes are O-demethylation to genistein and conjugation to form glucuronide and sulfate derivatives.[4][5]

Excretion

The metabolites of Biochanin A, primarily as conjugates, are excreted in both urine and bile.[4]

Quantitative Pharmacokinetic Data for Biochanin A in Rats

The following tables summarize the pharmacokinetic parameters of Biochanin A in male Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Biochanin A (Unconjugated) in Rats after Intravenous (IV) and Oral (PO) Administration [4][9]

| Parameter | IV Dose (1 mg/kg) | IV Dose (5 mg/kg) | PO Dose (5 mg/kg) | PO Dose (50 mg/kg) |

| Cmax (ng/mL) | 1050 ± 150 | 4500 ± 800 | 25 ± 5 | 200 ± 50 |

| Tmax (h) | - | - | 0.5 ± 0.1 | 1.0 ± 0.2 |

| AUC (ng·h/mL) | 350 ± 50 | 1800 ± 300 | 30 ± 8 | 450 ± 100 |

| t1/2 (h) | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 | 2.0 ± 0.5 |

| CL (L/h/kg) | 2.9 ± 0.4 | 2.8 ± 0.5 | - | - |

| Vd (L/kg) | 3.5 ± 0.6 | 3.9 ± 0.7 | - | - |

| F (%) | - | - | < 4 | < 4 |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of Total Biochanin A (Conjugated + Unconjugated) in Rats after Oral Administration [10]

| Parameter | Oral Dose (50 mg/kg) |

| Cmax (ng/mL) | 2163.43 |

| AUC0-t (ng·h/mL) | 2163.43 |

Note: The reported Cmax and AUC for total Biochanin A appear to be the same value in the source, which may be a typographical error. The data is presented as reported.

Experimental Protocols for In Vivo Pharmacokinetic Studies of Isoflavones

The following provides a generalized experimental workflow for conducting in vivo pharmacokinetic studies of isoflavones like this compound, based on common methodologies reported in the literature.[4][11][12][13]

Animal Model and Dosing

-

Animal Model: Male or female Sprague-Dawley rats are commonly used.[4][9]

-

Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum. A washout period with a legume-free diet is often implemented before the study.[12]

-

Dosing: The test compound (e.g., this compound or Biochanin A) is administered via oral gavage (PO) for bioavailability studies and intravenous (IV) injection for determining clearance and volume of distribution. The vehicle for administration is often a solution of polyethylene glycol, ethanol, and saline.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via cannulation of the jugular or carotid artery.[11]

-

Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to measure total aglycone concentrations (conjugated + unconjugated). This is followed by liquid-liquid or solid-phase extraction to isolate the analytes.

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific quantification of isoflavones and their metabolites in biological matrices.[4][9]

Pharmacokinetic Analysis

-

Software: Non-compartmental analysis is performed using software such as WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).[4]

The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of an isoflavone.

Caption: Typical workflow for an in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound are lacking, a predictive profile can be constructed based on the known behavior of its aglycone, Biochanin A, and other isoflavone glycosides. It is anticipated that this compound is hydrolyzed to Biochanin A in the intestine, which then undergoes extensive first-pass metabolism, including O-demethylation to genistein and conjugation. The oral bioavailability of the parent aglycone is expected to be low. Further in vivo studies are necessary to definitively characterize the ADME properties of this compound and validate this predictive model. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. Conversion of Isoflavone Glucosides to Aglycones by Partially Purified β-Glucosidases from Microbial and Vegetable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soybean (Glycine max) isoflavone conjugate hydrolysing β-glucosidase (GmICHG): a promising candidate for soy isoflavone bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]

- 8. Metabolism of the isoflavones genistein and biochanin A in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. solgenisoflavones.com [solgenisoflavones.com]

- 12. Isoflavone pharmacokinetics and metabolism after consumption of a standardized soy and soy-almond bread in men with asymptomatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sissotrin: A Technical Guide to its Phytoestrogenic Properties and Hormonal Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sissotrin, an isoflavone glycoside predominantly found in leguminous plants, is a significant dietary phytoestrogen. Its biological activity is primarily attributed to its aglycone, formononetin, which is released upon enzymatic hydrolysis by intestinal microflora. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, focusing on the hormonal effects of its active metabolite, formononetin. This document summarizes the current understanding of its mechanism of action, interaction with estrogen receptors, and its effects on cellular processes, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies for key assays are provided to facilitate further research in this area.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like activity due to their structural similarity to 17β-estradiol. Isoflavones are a major class of phytoestrogens, and this compound (formononetin-7-O-glucoside) is a notable member of this group. While this compound itself has limited biological activity, its significance lies in its role as a precursor to the biologically active aglycone, formononetin. The deglycosylation process is a critical step for its bioavailability and subsequent hormonal effects.[1] This guide will delve into the technical details of this compound's conversion to formononetin and the latter's interaction with the endocrine system.

This compound Metabolism and Bioavailability

The journey of this compound from ingestion to hormonal action is a multi-step process, with its bioavailability being a key determinant of its physiological impact.

Hydrolysis to Formononetin

This compound, as a glycoside, is a hydrophilic molecule with limited ability to be absorbed directly through the intestinal wall.[1] The crucial first step in its metabolic activation is the enzymatic hydrolysis of the glucose moiety, a process primarily carried out by β-glucosidases produced by the intestinal microbiota.[2] This deglycosylation yields the aglycone, formononetin, which is more lipophilic and readily absorbed.

Experimental Workflow: Bioactivation of this compound

Caption: Bioactivation pathway of this compound to Formononetin.

Bioavailability of Formononetin

Studies have shown that the oral bioavailability of formononetin is significantly higher than that of its glycoside, ononin (another formononetin glycoside), with reported values of 21.8% for formononetin and 7.3% for ononin in rats.[3] This highlights the importance of the aglycone form for systemic exposure. Once absorbed, formononetin can undergo further metabolism in the liver.[4]

Molecular Mechanism of Action: Interaction with Estrogen Receptors

Formononetin exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that modulate gene expression.

Estrogen Receptor Binding Affinity

Formononetin has been shown to have a very low binding affinity for both ERα and ERβ, generally less than 0.03% of that of 17β-estradiol.[5] Despite this low affinity, it can still elicit estrogenic responses. Molecular docking studies have shown that formononetin can fit into the ligand-binding domain of ERα.[6][7]

Table 1: Estrogen Receptor Binding Affinity of Formononetin

| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. 17β-estradiol | Reference |

| Formononetin | ERα | < 0.03 | [5] |

| Formononetin | ERβ | < 0.03 | [5] |

Estrogen Receptor Signaling Pathways

Upon binding to ERs, formononetin can initiate both genomic and non-genomic signaling pathways.

-

Genomic Pathway: The formononetin-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[8]

-

Non-Genomic Pathway: Formononetin can also activate membrane-associated ERs, leading to rapid cellular responses through various signaling cascades, such as the ROCK-II/MMP2/9 pathway, which is involved in angiogenesis.[7]

Diagram: Estrogen Receptor Signaling Pathways

Caption: Formononetin's interaction with estrogen receptor signaling pathways.

Hormonal Effects of Formononetin

The interaction of formononetin with estrogen receptors translates into various physiological effects, which have been investigated in both in vitro and in vivo models.

In Vitro Effects

Formononetin has demonstrated a dose-dependent effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7. At lower concentrations, it can stimulate cell growth, while at higher concentrations, it exhibits inhibitory effects.[9]

Table 2: In Vitro Effects of Formononetin on MCF-7 Breast Cancer Cells

| Parameter | Concentration | Effect | Reference |

| Cell Proliferation | 40 µM | Inhibition | [10] |

| Cell Proliferation | 80 µM | Inhibition | [10] |

| Cell Cycle | - | Arrest at G0/G1 phase | [11] |

| Apoptosis | 40 µM, 80 µM | Increased | [10] |

Formononetin has also been shown to inhibit neuroinflammation in BV2 microglia, an effect that appears to be mediated through ERβ.[12]

In Vivo Effects

In vivo studies in rats have shown that formononetin can influence the reproductive axis by reducing the mRNA levels of gonadotropin-releasing hormone (GnRH), kisspeptin (Kiss1), and tachykinin 2 (Tac2) in the hypothalamus.[15][16]

Table 3: In Vivo Hormonal Effects of Formononetin in Rats

| Model | Parameter | Dose | Effect | Reference |

| Male Wistar Rats | Hypothalamic GnRH mRNA | 40 µg (intracerebroventricular) | Reduced | [16] |

| Male Wistar Rats | Hypothalamic Kiss1 mRNA | 20 µg, 40 µg (intracerebroventricular) | Reduced | [15] |

| Male Wistar Rats | Hypothalamic Tac2 mRNA | 40 µg (intracerebroventricular) | Reduced | [15] |

Experimental Protocols

In Vitro Estrogenicity Assays

A variety of in vitro assays are available to assess the estrogenic potential of compounds like this compound and formononetin.[17]

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Protocol Outline:

-

Receptor Preparation: Isolate ERα and ERβ from recombinant sources or tissue homogenates.

-

Competitive Binding: Incubate a constant amount of receptor and radiolabeled estradiol with varying concentrations of the test compound.

-

Separation: Separate receptor-bound and free radioligand using methods like hydroxyapatite adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the receptor-bound fraction.

-

Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and the Relative Binding Affinity (RBA).

This assay measures the estrogen-dependent proliferation of ER-positive cells, such as MCF-7.

Protocol Outline:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium to minimize background estrogenic activity.

-

Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 6 days).

-

Cell Viability Measurement: Quantify cell proliferation using methods like the MTT assay or by direct cell counting.

-

Data Analysis: Determine the proliferative effect (PE) relative to a positive control (e.g., 17β-estradiol) and a negative control.

In Vivo Uterotrophic Bioassay

This assay is a short-term in vivo screening method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight.[14][18]

Protocol Outline:

-

Animal Model: Use either immature female rats (e.g., 21 days old) or adult ovariectomized rats.

-

Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.

-

Observation: Monitor the animals for clinical signs of toxicity.

-

Necropsy: On day four, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Uterine Weight Measurement: Weigh the blotted, fluid-filled uterus (wet weight) and, optionally, the blotted, empty uterus (blotted weight).

-

Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group.

Conclusion

This compound, through its conversion to the active aglycone formononetin, demonstrates phytoestrogenic properties by interacting with estrogen receptors and modulating downstream signaling pathways. While its binding affinity to estrogen receptors is low, it can elicit both in vitro and in vivo hormonal effects, including influencing cell proliferation and the hypothalamic-pituitary-gonadal axis. The biological activity of this compound is critically dependent on its deglycosylation in the gut. Further research is warranted to fully elucidate the specific hormonal effects of this compound and its potential applications in drug development, with a focus on understanding its metabolism and bioavailability in humans. The provided experimental protocols serve as a foundation for future investigations into this and other phytoestrogens.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formononetin and metformin act synergistically to inhibit growth of MCF-7 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urosphere.com [urosphere.com]

- 15. An Investigation of the Effects of Formononetin on Hypothalamic Gonadotropin-releasing Hormone, Kisspeptin and Tachykinin 2 Gene Expression in Rats | Galen Medical Journal [journals.salviapub.com]

- 16. View of An Investigation of the Effects of Formononetin on Hypothalamic Gonadotropin-releasing Hormone, Kisspeptin and Tachykinin 2 Gene Expression in Rats | Galen Medical Journal [journals.salviapub.com]

- 17. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Sissotrin In Vitro Cell Culture Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sissotrin is a naturally occurring isoflavone, a class of phytoestrogens found in various plants.[1] Isoflavones are known for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] As a phytoestrogen, this compound is structurally similar to estrogen and can interact with estrogen receptors, potentially modulating downstream signaling pathways.[4][5][6] This document provides a detailed protocol for conducting an in vitro cell culture assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][7][8][9]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.[7][8]

Experimental Protocol: this compound Cytotoxicity Assessment using MTT Assay

This protocol is designed for assessing the effect of this compound on a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line known to be responsive to estrogenic compounds).

Materials and Reagents:

-

This compound (ensure high purity)

-

Selected cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent-induced cytotoxicity.

-

After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated wells) and a negative control group (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.

Data Presentation

The quantitative data from the this compound in vitro cell culture assay should be summarized in a clear and structured table for easy comparison.

| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.21 ± 0.07 | 96.8 |

| 5 | 1.10 ± 0.06 | 88.0 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 25 | 0.68 ± 0.04 | 54.4 |

| 50 | 0.42 ± 0.03 | 33.6 |

| 100 | 0.25 ± 0.02 | 20.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the in vitro MTT assay for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound

As a phytoestrogen, this compound may exert its effects through multiple signaling pathways, similar to other isoflavones.[3][4][5] These can include both estrogen receptor (ER)-dependent and ER-independent mechanisms.

Caption: Proposed signaling pathways of this compound in a cancer cell.

Disclaimer: This document provides a general protocol and should be adapted and optimized based on the specific cell line and experimental conditions. It is crucial to perform appropriate controls and replicate experiments to ensure the validity of the results. The proposed signaling pathway is based on the known mechanisms of similar compounds and requires experimental validation for this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Anticancer Activities of Phytoestrogens in Human Osteosarcoma [mdpi.com]

- 4. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for Sissotrin (Isosakuranetin) in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sissotrin, a flavonoid also known as isosakuranetin, has garnered attention for its potential antimicrobial properties. Flavonoids are a class of polyphenolic compounds widely found in plants and are known for a variety of biological activities.[1][2] This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, specifically focusing on the determination of the Minimum Inhibitory Concentration (MIC).

The primary method detailed is the broth microdilution assay, a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[3][4] This method allows for the efficient screening of natural products like this compound against a panel of bacteria and fungi.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][7][8] Understanding the MIC of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent.

Recent studies have explored the impact of isosakuranetin on bacteria, noting that while its direct antibacterial effect might be high (MIC > 512 µg/mL against S. aureus), it can significantly inhibit virulence factors at much lower concentrations.[9] For instance, it has been shown to inhibit Sortase A (SrtA) activity and α-hemolysin expression in Staphylococcus aureus, suggesting a role as an anti-virulence agent.[9][10]

Data Presentation: this compound (Isosakuranetin) MIC Values

The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. It is important to note that the direct antimicrobial activity of this compound can be modest, with its primary value potentially lying in its anti-virulence properties.[9]

Table 1: Antibacterial Activity of this compound (Isosakuranetin)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | USA300 | > 512 | |

| Gram-positive bacteria | General | 25 - 430 | |

| Gram-negative bacteria | General | 25 - 430 | [11] |

Note: The referenced study on Gram-positive and Gram-negative bacteria evaluated a range of flavonoids, and the provided MIC range is indicative of the class of compounds.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of natural products.[3][5][12]

3.1.1. Materials and Reagents

-

This compound (Isosakuranetin)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates (round-bottom preferred)[13]

-

Bacterial or fungal isolates

-

Positive control antibiotic (e.g., Gentamicin, Ampicillin)

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Resazurin sodium salt (optional, for growth indication)[12]

-

Incubator

3.1.2. Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

3.1.3. Preparation of Microbial Inoculum

-

From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (A600 nm).

-

Dilute the adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.4. Assay Procedure

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[13]

-

Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]

-

Columns 11 and 12 will serve as controls.

-

Column 11 (Growth Control): Add 100 µL of broth. This well will receive the microbial inoculum but no this compound.

-

Column 12 (Sterility Control): Add 100 µL of broth. This well will not receive inoculum and serves to confirm the sterility of the medium.

-

-

Inoculate all wells from column 1 to 11 with 100 µL of the prepared microbial inoculum (final volume in each well will be 200 µL).

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

3.1.5. Determination of MIC

-

Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, 20-30 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth, making the MIC endpoint easier to determine.[12]

Visualization of Workflows and Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

Caption: Workflow for MIC determination using broth microdilution.

Proposed Mechanism of Action of this compound (Isosakuranetin) as an Anti-Virulence Agent

While this compound may not be a potent bactericidal or bacteriostatic agent against all strains, its mechanism can involve the inhibition of key virulence factors, as demonstrated in S. aureus. This makes it a candidate for anti-virulence therapy.

Caption: Proposed anti-virulence mechanism of this compound in S. aureus.

References

- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application of Sissotrin in studying isoflavone metabolic pathways.

Affiliation: Google Research

Abstract

Sissotrin, the 7-O-β-D-glucoside of Biochanin A, is a naturally occurring isoflavone found in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum).[1][2][3] Like other isoflavone glycosides, this compound is a precursor to its biologically active aglycone, Biochanin A, and subsequent metabolites, which are formed through complex metabolic pathways primarily mediated by the gut microbiota.[4] Understanding the metabolic fate of this compound is crucial for elucidating its potential health effects and for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the metabolic pathways of this compound. While direct research on this compound metabolism is limited, the protocols and pathways described herein are based on established methodologies for other well-studied isoflavones such as daidzin and genistin, and serve as a comprehensive guide for initiating research in this area.

Introduction to this compound and Isoflavone Metabolism

Isoflavones are a class of phytoestrogens that have garnered significant attention for their potential roles in human health, including the prevention of chronic diseases.[5] In nature, isoflavones predominantly exist as glycosides, where a sugar molecule is attached to the isoflavone core.[6] this compound (Biochanin A 7-O-β-D-glucoside) is one such isoflavone glycoside.[1]

The bioavailability and biological activity of isoflavones are largely dependent on their metabolism, which primarily occurs in the intestine.[4] Gut microbiota play a pivotal role in this process by producing β-glucosidases that hydrolyze the glycosidic bond of isoflavone glycosides, releasing the aglycone form.[6] In the case of this compound, this initial step releases Biochanin A. This aglycone can then be absorbed or further metabolized by the gut microbiota into other compounds.[5]

Studying the metabolic pathway of this compound is essential for:

-

Determining its bioavailability and pharmacokinetic profile.

-

Identifying its bioactive metabolites.

-

Understanding its mechanism of action at a molecular level.

-

Assessing its potential health benefits and risks.

Proposed Metabolic Pathway of this compound

Based on the known metabolic pathways of structurally similar isoflavones like daidzin and genistin, a putative metabolic pathway for this compound is proposed.[5][7] The initial and most critical step is the deglycosylation of this compound to Biochanin A by intestinal β-glucosidases. Biochanin A can then undergo further transformations, including demethylation to form genistein, which is a well-known and potent phytoestrogen. These metabolites can then be further converted to smaller phenolic compounds.

Application Notes: Experimental Approaches

To investigate the metabolic pathway of this compound, a combination of in vitro and in vivo experimental models is recommended.

3.1. In Vitro Metabolism Studies

-